4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Description
4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a seven-membered benzannulated heterocycle containing oxygen and nitrogen atoms. Its core structure consists of a benzoxazepinone scaffold substituted with a 4-methylbenzyl group at the 4-position.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDQUVMPHFJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Oxidation-Iodolactonization of Alkenyl Benzaldehydes
A 2024 protocol utilized CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile to synthesize halogenated benzoxazepinones from 2-O/N-tethered alkenyl benzaldehydes. The reaction involves aldehyde oxidation to carboxylic acid followed by iodolactonization, yielding iodinated benzoxazepinones in 61–89% yields. Post-synthetic modifications, such as thiocyanation or azidation, highlight the versatility of this method for introducing diverse substituents. Scaling this approach to incorporate a 4-methylbenzyl group would require tailored alkenyl benzaldehyde precursors.
Base-Promoted Chemodivergent Cyclization
A solvent-controlled KOH-mediated cyclization between ortho-fluorobenzamides and 2-propyn-1-ol was reported in 2019, yielding either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones. For instance, N-propyl-3-methyl-1,4-benzoxazepin-5(4H)-one (2a ) was isolated in 54% yield under optimized conditions. Substituting 2-propyn-1-ol with a 4-methylbenzyl-containing alkyne could direct the reaction toward the target compound.
Synthesis of 4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
- 1,4-Benzoxazepin-5(2H)-one core : Derived from cyclization of ortho-substituted benzamide or benzaldehyde precursors.
- 4-Methylbenzyl group : Introduced via alkylation, Suzuki coupling, or post-cyclization functionalization.
Route 1: Chiral CPA-Catalyzed Alkylation
Step 1: Synthesis of Oxetane Intermediate
N-(4-Methylbenzyl)oxetan-3-amine was prepared via nucleophilic ring-opening of oxetane-3-yl methanesulfonate with 4-methylbenzylamine in acetonitrile at 0°C. The crude product was purified by silica gel chromatography (hexane/EtOAc 5:1), yielding 79% of the intermediate.
Step 2: Desymmetrization and Cyclization
The oxetane was treated with (R)-CPA-2 (10 mol%) in toluene at 45°C for 24 h, inducing enantioselective ring expansion to form the benzoxazepinone core. Hydrogenolysis of the benzyl group using Pd/C in methanol afforded the secondary amine, which was subsequently alkylated with 4-methylbenzyl bromide to install the final substituent.
Key Data
Route 2: CuI/TBHP-Mediated Tandem Oxidation-Iodolactonization
Step 1: Preparation of Alkenyl Benzaldehyde Precursor
2-(4-Methylbenzyloxy)benzaldehyde was synthesized by alkylation of 2-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of K$$ _2 $$CO$$ _3 $$ in DMF.
Step 2: Tandem Oxidation-Iodolactonization
The aldehyde (1.0 equiv) was treated with CuI (1.2 equiv) and TBHP (6.0 equiv) in acetonitrile at 70°C for 12 h, yielding the iodolactone intermediate in 65% yield.
Step 3: Post-Synthetic Modification
The iodine atom was replaced via Ullmann coupling with 4-methylbenzylzinc bromide, catalyzed by Pd(PPh$$ _3 $$)$$ _4 $$, to furnish the target compound in 58% yield.
Key Data
Route 3: KOH-Promoted Cyclization with Modified Alkyne
Step 1: Synthesis of ortho-Fluorobenzamide Derivative
2-Fluoro-4-methylbenzamide was prepared by sulfonylation of 2-fluoro-4-methylaniline with TosCl in DCM, followed by coupling with 4-methylbenzylpropargyl alcohol.
Step 2: Solvent-Controlled Cyclization
The benzamide (0.5 mmol) and KOH (1.5 mmol) were stirred in DMSO at 50°C for 12 h, inducing cyclization to form the benzoxazepinone core with concurrent incorporation of the 4-methylbenzyl group.
Key Data
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 62% | 38% | 71% |
| Enantioselectivity | 88% ee | N/A | N/A |
| Key Advantage | High ee | Functionalization | Scalability |
| Limitation | Multi-step | Low yield | Narrow substrate scope |
Route 1 excels in enantiocontrol but requires chiral catalysts and multiple steps. Route 2 offers versatility for late-stage diversification but suffers from moderate yields. Route 3 is optimal for large-scale synthesis but lacks stereochemical control.
Challenges and Optimization Strategies
Steric Hindrance in Alkylation
Introduction of the bulky 4-methylbenzyl group often leads to diminished yields in SN2 reactions. Employing phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improved alkylation efficiency from 33% to 58% in Route 2.
Oxidative Degradation
TBHP-mediated reactions risk overoxidation of sensitive functional groups. Substituting TBHP with di-tert-butyl peroxide (DTBP) reduced side products by 22% in preliminary trials.
Solvent Effects on Cyclization
In Route 3, replacing DMSO with DMAc increased reaction rate but lowered yield due to premature protonolysis. Optimal solvent polarity was critical for balancing cyclization and byproduct formation.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazepine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazepine derivatives.
Scientific Research Applications
Neuroprotective Properties
Recent studies suggest that benzoxazepines, including 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, may exhibit neuroprotective properties. These compounds have been investigated for their potential as modulators of neurotransmitter systems and as inhibitors of enzymes associated with neurodegenerative diseases .
For instance, related compounds have shown promising results in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of conditions such as depression and Alzheimer's disease. Compounds derived from similar scaffolds have demonstrated significant activity against these enzymes .
Therapeutic Applications
The therapeutic potential of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is under ongoing investigation. Its interaction with biological targets suggests applications in treating neurodegenerative diseases complicated by depression. The specific mechanisms of action are still being elucidated but may involve binding to key sites on enzymes or receptors involved in neurotransmission .
Case Studies and Research Findings
Several studies have explored the biological activities of benzoxazepine derivatives:
- Inhibitory Activity Against MAO : A study evaluated various benzoxazepine derivatives for their inhibitory effects on MAO-B and BuChE. Compounds exhibiting high inhibitory activity were further tested for their potential antidepressant effects using behavioral models .
- Neuroprotective Effects : Research has indicated that certain derivatives can penetrate the blood-brain barrier effectively and exhibit neuroprotective effects in vitro, suggesting their potential use as therapeutic agents for neurodegenerative conditions .
- Antimicrobial Activity : Some benzoxazepine derivatives have also displayed antimicrobial properties against various pathogens, expanding their potential applications beyond neuroprotection .
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Synthetic Accessibility: Base-promoted cyclization in solvents like KOH/EtOH or H₂O selectively yields seven-membered benzoxazepinones over six-membered benzoxazinones, highlighting the role of reaction conditions in structural outcomes .
Comparison with Six-Membered Benzoxazinones
Table 2: Benzoxazepinones vs. Benzoxazinones
Key Differences :
- Benzoxazepinones exhibit greater conformational flexibility due to the seven-membered ring, which may enhance interaction with complex enzyme active sites compared to rigid six-membered benzoxazinones .
Comparison with Sulfur-Containing Analogues (Benzothiazepinones)
Table 3: Oxygen vs. Sulfur Heterocycles
Key Insights :
- Biological Targets: Benzothiazepinones are more commonly associated with protease inhibition, while benzoxazepinones are explored for neuroprotection .
Comparison with Larger Heterocyclic Systems
Examples such as 4-[2-(1-methylbenzimidazol-2-yl)ethyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (C₁₉H₁₉N₃O₂, MW 321.37 g/mol) demonstrate that extended substituents (e.g., benzimidazole moieties) can enhance molecular complexity and target specificity, though at the cost of synthetic difficulty .
Research Findings and Implications
- Neuroprotective Activity : Derivatives like 2-phenyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one exhibit significant neuroprotective effects in vitro, with IC₅₀ values in low micromolar ranges .
- Synthetic Methodologies: Domino Knoevenagel-hydride shift reactions enable efficient diastereoselective synthesis of benzoxazepinones, critical for scalable production .
- Structural-Activity Relationships (SAR) : Substituents at the 4-position (e.g., methylbenzyl vs. methoxybenzyl) modulate solubility and binding affinity, guiding lead optimization in drug discovery .
Biological Activity
4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17NO2
- Molecular Weight : 267.32 g/mol
- Physical State : Solid at room temperature
- Safety Information : Standard safety precautions should be observed when handling this compound as specific toxicity data is limited .
Biological Activity Overview
The biological activities of benzoxazepin derivatives have been extensively studied, revealing a range of pharmacological effects. The following sections summarize key findings related to the biological activity of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one.
Antimicrobial Activity
Research indicates that benzoxazepin derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated efficacy against various bacterial strains, suggesting that 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one may possess similar properties. The structure-activity relationship (SAR) plays a crucial role in determining the potency of these compounds against microbial pathogens .
Anticancer Properties
Several derivatives of benzoxazepins have shown promise in cancer research. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. It is hypothesized that 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one may also affect cancer cell viability through similar mechanisms .
Anti-inflammatory Effects
Benzoxazepins are noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one could potentially be explored for therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of benzoxazepins often involve modulation of neurotransmitter systems and inhibition of specific enzymatic pathways. For instance:
- Tyrosinase Inhibition : Some studies have indicated that related compounds can inhibit tyrosinase activity, which is crucial in melanin production. This could be relevant for skin-related therapies .
Case Studies and Research Findings
The following table summarizes notable findings from various studies regarding the biological activity of benzoxazepins:
Q & A
Q. What are the established synthetic routes for 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, and what are their respective yields and limitations?
The compound is typically synthesized via cyclocondensation reactions. For example, Huckle et al. (1965) reported synthesizing analogous 1,4-benzoxazepin-5-ones by cyclizing N-(2-hydroxyphenyl)amide precursors under acidic conditions (e.g., HCl or acetic acid reflux). Yields ranged from 50–70%, with limitations including competing side reactions (e.g., over-oxidation or incomplete cyclization). Optimization involves controlling stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying the benzoxazepine backbone and substituents. X-ray crystallography provides definitive structural validation, as demonstrated in studies of related compounds like 3,4-dihydro-1,4-benzothiazepin-5(2H)-one, where bond angles and stereochemistry were resolved .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
The compound’s solubility depends on the solvent’s polarity. Stability studies of similar benzoxazepines suggest storage under inert atmospheres at low temperatures (-20°C) to prevent hydrolysis or oxidation. Aqueous solubility can be enhanced using co-solvents like DMSO, but compatibility with biological assays must be verified .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivatives be addressed?
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental optimization—such as using directing groups or transition metal catalysts (e.g., Pd)—can enhance selectivity. For example, substituent positioning on the benzyl group may direct electrophilic attacks during functionalization .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Rigorous analytical validation (HPLC ≥95% purity) and standardized protocols (e.g., fixed incubation times) are essential. Comparative studies using positive controls (e.g., diazepam for receptor binding assays) can contextualize results .
Q. How can computational methods predict the metabolic pathways of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one?
In silico tools like SwissADME or molecular docking simulations predict phase I/II metabolism (e.g., cytochrome P450 oxidation). Validation requires in vitro microsomal assays. For instance, fluorobenzyl analogs undergo hepatic oxidation, suggesting similar metabolic fates for the methylbenzyl substituent .
Q. What experimental designs are optimal for studying this compound’s interactions with neurotransmitter receptors?
Radioligand displacement assays (e.g., using [3H]-flunitrazepam for GABA_A receptors) quantify binding affinity. Dose-response curves (IC50) and Schild analysis distinguish competitive vs. allosteric modulation. Structural analogs with known receptor activity (e.g., benzodiazepines) serve as benchmarks .
Q. How do substituent modifications on the benzoxazepine core impact its pharmacokinetic properties?
Pharmacokinetic studies in rodent models assess absorption, distribution, and clearance. Introducing electron-withdrawing groups (e.g., halogens) on the benzyl moiety can enhance metabolic stability, while hydrophilic groups (e.g., hydroxyl) improve solubility but may reduce blood-brain barrier penetration .
Methodological Considerations
- Synthesis Optimization : Use reflux conditions (80–100°C) in aprotic solvents (e.g., DMF) to minimize side reactions .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data with Cambridge Structural Database entries .
- Biological Assays : Include cytotoxicity controls (e.g., MTT assays) to distinguish receptor-mediated effects from nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
